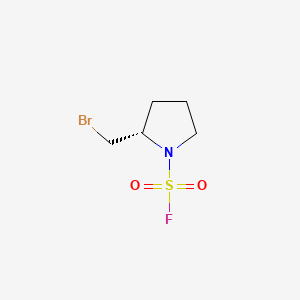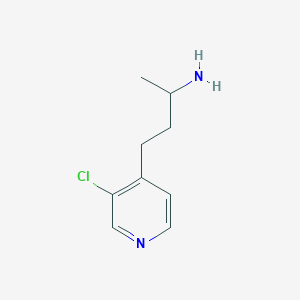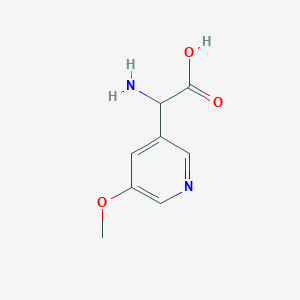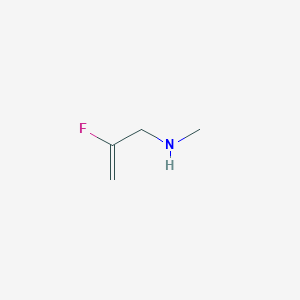
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chloromethyl group and a tetrahydro-2H-pyran-4-yl group, making it a versatile molecule for synthetic and analytical purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines, thiols, and alcohols are frequently employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their function. The pyrazole ring may interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(aminomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- 4-(hydroxymethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- 4-(methyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Uniqueness
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to its chloromethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H13ClN2O |
|---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
4-(chloromethyl)-5-(oxan-4-yl)-1H-pyrazole |
InChI |
InChI=1S/C9H13ClN2O/c10-5-8-6-11-12-9(8)7-1-3-13-4-2-7/h6-7H,1-5H2,(H,11,12) |
InChI-Schlüssel |
BUXYPCSGPLIJKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=C(C=NN2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


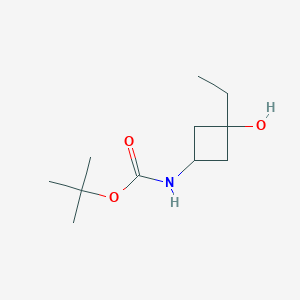
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)

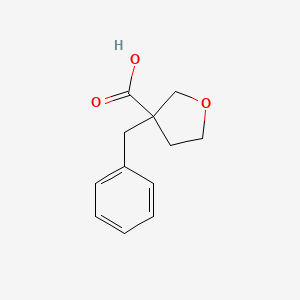
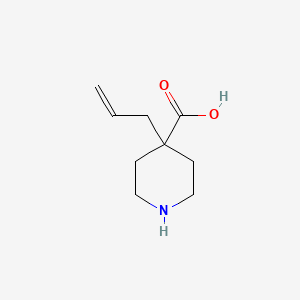

![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
